molecular formula C12H12BrN B3255720 1-Benzylpyridin-1-ium bromide CAS No. 2589-31-3

1-Benzylpyridin-1-ium bromide

Cat. No. B3255720
CAS RN: 2589-31-3
M. Wt: 250.13 g/mol
InChI Key: GLWHCXRACKOPRO-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 1-Benzylpyridin-1-ium bromide involves the reaction of pyridine with benzyl bromide in anhydrous acetone. The reaction proceeds at elevated temperatures (around 90°C) and yields the desired product .


Physical And Chemical Properties Analysis

  • Photophysical Properties : The compound’s photoluminescence behavior and quantum yield have been investigated .

Scientific Research Applications

Corrosion Inhibition

1-Benzylpyridin-1-ium bromide has been studied for its effectiveness in inhibiting corrosion. For instance, Aoun (2017) investigated its use in preventing carbon steel corrosion in hydrochloric acid, finding it acts as a mixed-type inhibitor, enhancing surface coverage and inhibition efficiency. This was determined using electrochemical methods, including linear polarization and electrochemical impedance spectroscopy (Aoun, 2017). Similarly, Hegazy et al. (2016) demonstrated its effectiveness as a corrosion inhibitor in acidic solutions, confirming its adsorption on carbon steel surfaces and its mixed-type inhibition characteristics (Hegazy et al., 2016).

Chemical Synthesis and Catalysis

In chemical synthesis, 1-Benzylpyridin-1-ium bromide has shown potential. Peng et al. (2018) described its application in a nickel-catalyzed cross-coupling process, enabling the transformation of alkyl and aryl bromides into migratory benzylic arylation products (Peng, Li, & Yin, 2018). This method demonstrated good selectivity and functional group tolerance, expanding the scope of chemical synthesis techniques.

Polymerization

Al‐harthi et al. (2007) explored the use of a related compound, benzal bromide, in the atom transfer radical polymerization of styrene and acrylonitrile. Their study compared the effectiveness of monofunctional and bifunctional initiators in this context, contributing to the understanding of polymer chemistry (Al‐harthi, Sardashti, Soares, & Simon, 2007).

Oil Spill Remediation

Research by Shafiee et al. (2021) demonstrated the application of 1-Benzylpyridin-1-ium bromide derivatives in oil spill remediation. They synthesized asymmetric dicationic ionic liquids and evaluated their efficiency in dispersing oil spills in seawater, showing promising results for environmental applications (Shafiee et al., 2021).

Antineoplastic Agents

Potikha and Brovarets (2020) synthesized and evaluated 1-Benzylpyridin-1-ium bromide derivatives as potential antineoplastic agents. Their study revealed high antitumor potential against various human cancer cell lines, indicating its potential application in cancer therapy (Potikha & Brovarets, 2020).

properties

IUPAC Name

1-benzylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N.BrH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWHCXRACKOPRO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948794
Record name 1-Benzylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpyridin-1-ium bromide

CAS RN

2589-31-3
Record name NSC86449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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